

Spectroscopic differences between parent triptycene and 9-Bromotriptycene.

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<i>Compound of Interest</i>	
Compound Name:	9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
Cat. No.:	B110492

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A Comparative Spectroscopic Analysis: Triptycene vs. 9-Bromotriptycene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of parent triptycene and its derivative, 9-bromotriptycene. Understanding these differences is crucial for the unambiguous identification and characterization of these molecules in various research and development settings. The introduction of a bromine atom at the bridgehead position (C9) significantly influences the electronic environment and symmetry of the triptycene framework, leading to distinct spectroscopic signatures. This guide presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to highlight these differences.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for triptycene and 9-bromotriptycene.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
Triptycene	~7.40	m	Aromatic Protons (6H)
	~6.95	m	Aromatic Protons (6H)
	~5.30	s	Bridgehead Protons (2H, C9-H, C10-H)
9-Bromotriptycene	~7.5-7.0	m	Aromatic Protons (12H)
	-	-	No C9-H signal
	~5.50	s	Bridgehead Proton (1H, C10-H)

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
Triptycene	~145.5	Aromatic C (quaternary)
	~125.0	Aromatic CH
	~123.5	Aromatic CH
	~53.5	Bridgehead C (C9, C10)
9-Bromotriptycene	~147.0	Aromatic C (quaternary)
	~126.0	Aromatic CH
	~124.0	Aromatic CH
	~60.0	Bridgehead C-Br (C9)
	~54.0	Bridgehead C-H (C10)

Table 3: IR Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Assignment
Triptycene	3060-3020	Aromatic C-H stretch
1600-1450	Aromatic C=C stretch	
~740	Aromatic C-H bend (out-of-plane)	
9-Bromotriptycene	3060-3020	Aromatic C-H stretch
1600-1450	Aromatic C=C stretch	
~740	Aromatic C-H bend (out-of-plane)	
~600-500	C-Br stretch	

Table 4: UV-Vis Spectroscopic Data

Compound	λmax (nm)	Molar Absorptivity (ε)	Solvent
Triptycene	~270, ~278	-	-
9-Bromotriptycene	Expected slight red shift	-	-

Table 5: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)	Isotopic Pattern
Triptycene	254	253, 252, 127, 126	M+
9-Bromotriptycene	332, 334	253, 252, 202	M+, [M+2] ⁺ in ~1:1 ratio

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker DPX400 spectrometer (or equivalent) operating at 400 MHz for ^1H NMR and 101 MHz for ^{13}C NMR.
- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5 mL of deuterated chloroform (CDCl_3).
- Data Acquisition: All NMR experiments were performed at room temperature (298 K). Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Data Processing: The collected data was processed using standard NMR software. Signal multiplicities are abbreviated as s (singlet) and m (multiplet).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} .
- Data Analysis: The positions of the absorption bands were analyzed to identify the characteristic functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of the compound was prepared in a suitable UV-transparent solvent (e.g., cyclohexane or ethanol).
- Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm.

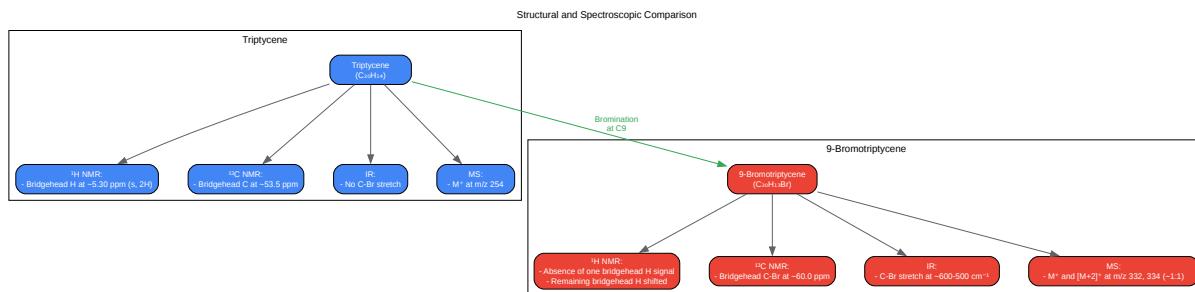
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) was determined from the spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: The sample was introduced directly into the ion source.
- Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range.
- Data Analysis: The molecular ion peak and the fragmentation pattern were analyzed to determine the molecular weight and structural features of the compound. The isotopic pattern of bromine (^{79}Br and ^{81}Br) was observed.

Structural and Spectroscopic Relationship

The following diagram illustrates the structural relationship between triptycene and 9-bromotriptycene and highlights the key spectroscopic changes upon bromination.



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Caption: Structural relationship and key spectroscopic differences between triptycene and 9-bromotriptycene.

- To cite this document: BenchChem. [Spectroscopic differences between parent triptycene and 9-Bromotriptycene.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110492#spectroscopic-differences-between-parent-triptycene-and-9-bromotriptycene\]](https://www.benchchem.com/product/b110492#spectroscopic-differences-between-parent-triptycene-and-9-bromotriptycene)

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